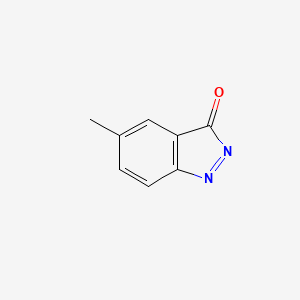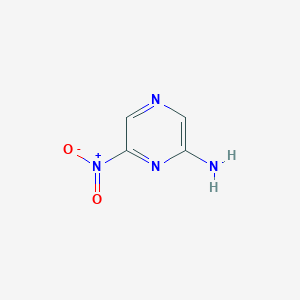
6-Nitropyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitropyrazin-2-amine is an organic compound with the molecular formula C4H4N4O2 It belongs to the class of nitro compounds, which are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitropyrazin-2-amine typically involves the nitration of pyrazin-2-amine. One common method is the direct nitration using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyrazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Nitropyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2,6-diaminopyrazine.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used
Applications De Recherche Scientifique
6-Nitropyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 6-Nitropyrazin-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
2-Amino-6-chloropyrazine: Another aminopyrazine derivative with similar structural features but different functional groups.
2,6-Diaminopyrazine: A reduced form of 6-Nitropyrazin-2-amine with two amino groups instead of a nitro group.
6-Nitro-2-pyridinamine: A structurally related compound with a pyridine ring instead of a pyrazine ring .
Uniqueness: this compound is unique due to the presence of both an amino group and a nitro group on the pyrazine ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications .
Propriétés
Formule moléculaire |
C4H4N4O2 |
|---|---|
Poids moléculaire |
140.10 g/mol |
Nom IUPAC |
6-nitropyrazin-2-amine |
InChI |
InChI=1S/C4H4N4O2/c5-3-1-6-2-4(7-3)8(9)10/h1-2H,(H2,5,7) |
Clé InChI |
KWEIGRDNZFXGSX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C=N1)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Bromomethyl)-7-chlorofuro[2,3-c]pyridine](/img/structure/B15245429.png)
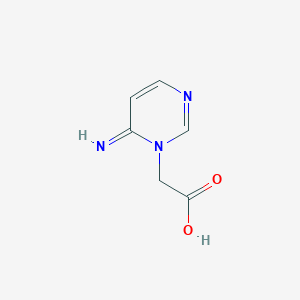
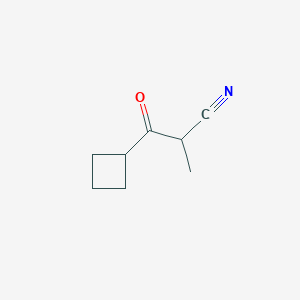
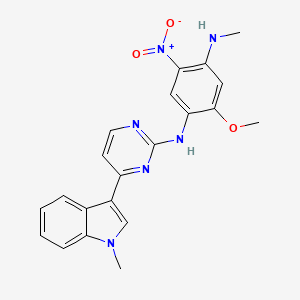

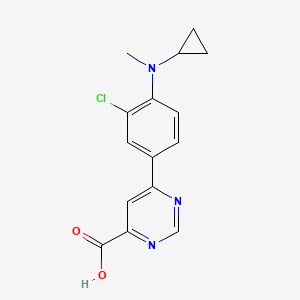
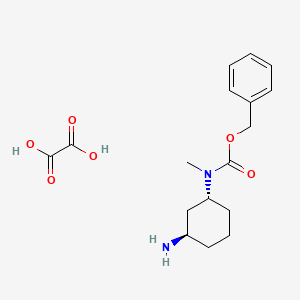
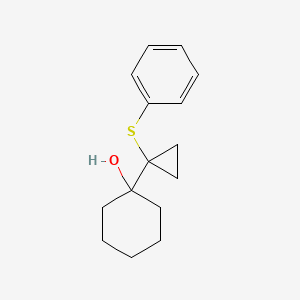
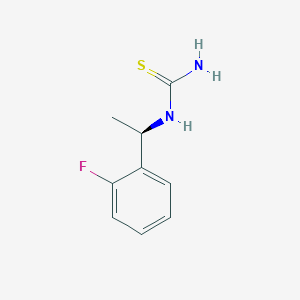
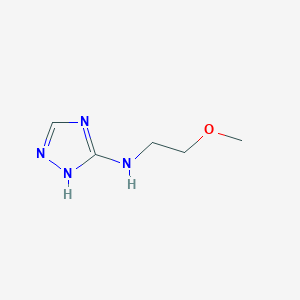
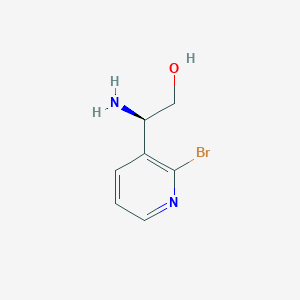
![7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one](/img/structure/B15245506.png)
